![molecular formula C24H25N5O4 B2524214 3-(3-hydroxypropyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-89-2](/img/structure/B2524214.png)
3-(3-hydroxypropyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
The compound "3-(3-hydroxypropyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" is a structurally complex molecule that belongs to the family of pyrimidopurinediones. This family of compounds has been studied for their potential anti-inflammatory properties, as seen in the substituted analogues that exhibit activity in the adjuvant-induced arthritis rat model, comparable to naproxen .
Synthesis Analysis
The synthesis of related compounds involves various condensation and ring-closing reactions. For instance, the synthesis of 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones from the condensation of dialkylamines and 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one is an example of the synthetic strategies employed in this chemical class . The synthesis of the compound would likely involve similar strategies, focusing on the construction of the pyrimidopurinedione core followed by the addition of appropriate substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques, including NMR and high-resolution mass spectrometry, as well as X-ray crystallography . These studies provide insights into the arrangement of atoms within the molecule and the spatial orientation of the substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of the pyrimidopurinedione core is influenced by its ionization and methylation reactions. The ionization typically occurs with proton loss from position 9, and methylation of monoanions also proceeds at position 9 unless sterically hindered . These reactions are important for modifying the compound's properties and for the development of derivatives with enhanced biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidopurinediones are influenced by their substituents. For example, the presence of a 3-methyl group can lead to the formation of betaines or conjugate acids with the positive charge confined to the pyrimidine ring . The solubility, stability, and reactivity of these compounds are key factors that determine their potential as therapeutic agents. The anti-inflammatory activity and the lack of side effects, such as gastric ulcer induction or ocular toxicity, are significant properties that have been observed in some derivatives .
Scientific Research Applications
Anti-inflammatory Activity
One of the noteworthy applications is the anti-inflammatory activity exhibited by pyrimido[2,1-f]purine derivatives. Kaminski et al. (1989) discussed the synthesis of substituted analogues based on the pyrimido[2,1-f]purine ring system, demonstrating significant anti-inflammatory activity in an adjuvant-induced arthritis rat model. This activity is comparable to naproxen, a well-known anti-inflammatory drug, highlighting the potential of such compounds in chronic inflammation treatment without the side effects typical of the 2-oxo series, such as gastric ulcer induction or ocular toxicity (Kaminski, Solomon, Conn, Wong, Chiu, Massa, Siegel, & Watnick, 1989).
Antiviral Activity
The antiviral properties of pyrimidine and purine derivatives have been extensively studied, with De Clercq et al. (1987) evaluating various 3-hydroxy-2-phosphonylmethoxypropyl (HPMP) and 2-phosphonylmethoxyethyl (PME) derivatives of purine and pyrimidines. These compounds exhibited effective inhibition against herpes simplex virus types 1 and 2, varicella-zoster virus, cytomegalovirus, adenovirus, vaccinia virus, and the human immunodeficiency virus (HIV), indicating a broad spectrum of antiviral activities. Such findings underscore the potential of purine derivatives in developing novel antiviral therapeutics (De Clercq, Sakuma, Baba, Pauwels, Balzarini, Rosenberg, & Holý, 1987).
Synthesis of Novel Compounds
The synthesis of novel compounds with potential therapeutic applications is another significant area of research. Simo, Rybár, and Alföldi (1995, 1998) explored the synthesis of new derivatives of the pyrimido[1,2,3-cd]purine ring system, aiming to develop compounds with improved pharmacological properties. These studies demonstrate the versatility of the pyrimido[2,1-f]purine scaffold in generating new molecules that could be explored for various biological activities, including anticancer, antihistaminic, and cardiovascular effects (Simo, Rybár, & Alföldi, 1995; Simo, Rybár, & Alföldi, 1998).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(3-hydroxypropyl)-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-26-21-20(22(31)29(24(26)32)15-6-16-30)28-14-5-13-27(23(28)25-21)17-9-11-19(12-10-17)33-18-7-3-2-4-8-18/h2-4,7-12,30H,5-6,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIMUMFECRTMMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCO)N3CCCN(C3=N2)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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